REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.S(Cl)(Cl)=O.[BrH:12].[CH3:13][CH2:14]O>ClCCCl>[Br:12][CH:4]([CH:1]1[CH2:3][CH2:2]1)[C:5]([O:7][CH2:13][CH3:14])=[O:6]
|
Name
|
|
Quantity
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24.7 g
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Type
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reactant
|
Smiles
|
C1(CC1)CC(=O)O
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Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
0.195 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting dark brown solution was stirred at room temperature for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After being refluxed for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The resulted mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure (35° C., 4.0 kilopascal)
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure (35° C., 4.0 kilopascal)
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by chromatography (silica gel, 330 g×2, 5% ethyl acetate/hexane) and concentration of the
|
Type
|
CUSTOM
|
Details
|
under reduced pressure (35° C., 4.0 kilopascal)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |